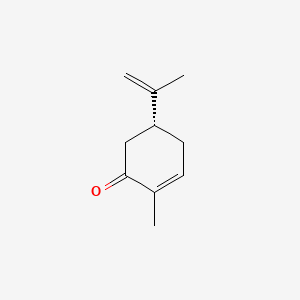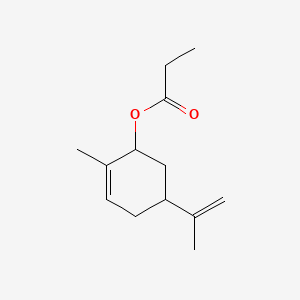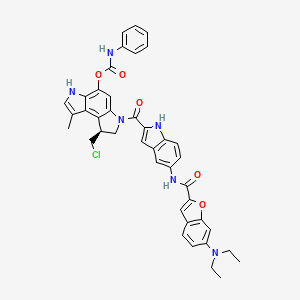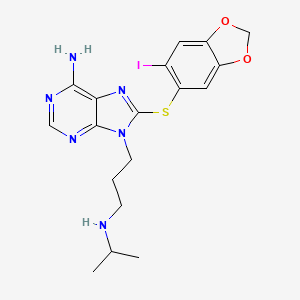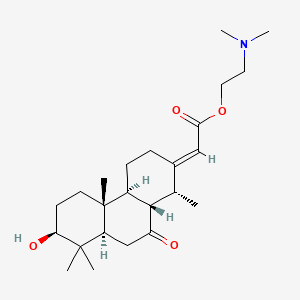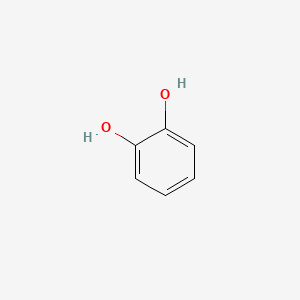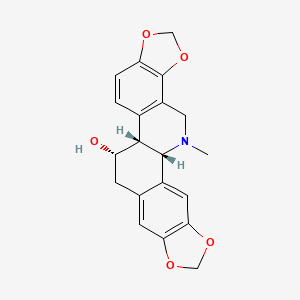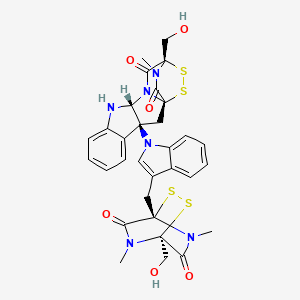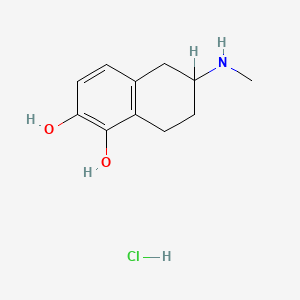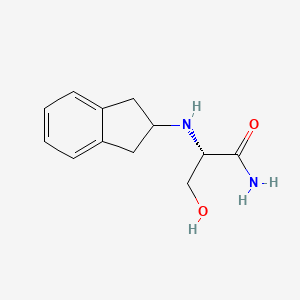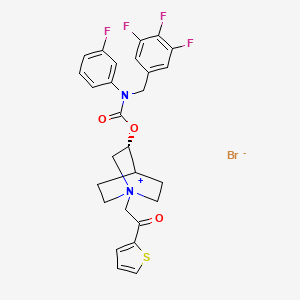![molecular formula C20H22N2O2 B1668675 {3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol CAS No. 380449-90-1](/img/structure/B1668675.png)
{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol” are not specified in the available data .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol” are not available in the current data .Applications De Recherche Scientifique
Antimicrobial Activity
A significant application of {3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol derivatives is their antimicrobial properties. Kumar et al. (2012) synthesized a series of pyrazoline derivatives demonstrating good antimicrobial activity, with some compounds showing higher activity than standard drugs like ciprofloxacin and fluconazole, especially those with a methoxy group (Kumar, Meenakshi, Kumar, & Kumar, 2012). Similarly, Ashok et al. (2017) reported antimicrobial activity in synthesized methanone derivatives (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017), and Patel (2018) observed antimicrobial effects in synthesized furofused coumarines (Patel, 2018).
Synthetic Methods and Optimization
The synthesis and optimization of pyrazole derivatives, including {3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol, are a critical area of research. Liu, Xu, and Xiong (2017) described the synthesis of 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates in synthesizing biologically active compounds, especially for anticancer applications (Liu, Xu, & Xiong, 2017). Trilleras et al. (2013) demonstrated an ultrasonic-promoted synthesis method for pyrazole derivatives, offering advantages like shorter reaction times and good yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Anticancer and Antitumor Potential
The derivatives of {3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol have shown potential in anticancer and antitumor studies. Liu et al. (2017) emphasized the role of these derivatives as intermediates in creating small molecule inhibitors for cancer treatment, with several showing promising biological activities (Liu, Xu, & Xiong, 2017).
Crystal Structure Analysis
Understanding the crystal structure of these compounds is crucial for their application in scientific research. Liu et al. (2005) analyzed the crystal structure of a disulfide derivative, showcasing a unique “U” conformation (Liu, Ji, Jia, Liu, & Yu, 2005). Cao et al. (2010) characterized a synthesized compound using X-ray diffraction, revealing important structural details (Cao, Dong, Shen, & Dong, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(2)14-24-19-10-8-16(9-11-19)20-17(13-23)12-22(21-20)18-6-4-3-5-7-18/h3-12,15,23H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUGMHOBUCBBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321129 | |
| Record name | [3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol | |
CAS RN |
380449-90-1 | |
| Record name | [3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



